6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
CAS No.:
Cat. No.: VC15104995
Molecular Formula: C26H22N4O4
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N4O4 |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
| Standard InChI | InChI=1S/C26H22N4O4/c1-16-8-10-17(11-9-16)24-27-25-19-6-4-5-7-20(19)29(26(32)30(25)28-24)15-21(31)18-12-13-22(33-2)23(14-18)34-3/h4-14H,15H2,1-3H3 |
| Standard InChI Key | VOJKGFZLMQDROG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC(=C(C=C5)OC)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular scaffold of 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,triazolo[1,5-c]quinazolin-5(6H)-one comprises a triazole ring fused to a quinazoline backbone. The triazolo[1,5-c]quinazolin-5(6H)-one core is substituted at the 2-position with a p-tolyl group and at the 6-position with a 2-(3,4-dimethoxyphenyl)-2-oxoethyl side chain. X-ray crystallographic analyses of analogous triazoloquinazolines reveal planar configurations stabilized by π-π stacking and hydrogen bonding, suggesting similar structural rigidity in this derivative .
Table 1: Molecular Properties of 6-(2-(3,4-Dimethoxyphenyl)-2-Oxoethyl)-2-(p-Tolyl)-[1,Triazolo[1,5-c]Quinazolin-5(6H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₈N₄O₄ |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 6-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-(4-methylphenyl)-triazolo[1,5-c]quinazolin-5(6H)-one |
| Key Functional Groups | Triazole, Quinazolinone, Dimethoxy, p-Tolyl |
| Solubility | <0.2 µg/mL (predicted) |
The dimethoxy groups enhance lipophilicity, potentially improving blood-brain barrier penetration, while the p-tolyl moiety contributes to steric bulk, influencing receptor binding specificity.
Synthetic Methodologies
Multi-Step Synthesis Pathways
Synthesis begins with the condensation of 3,4-dimethoxybenzaldehyde with a primary amine to form a Schiff base intermediate. Cyclization via microwave-assisted heating or reflux with acetic anhydride yields the triazoloquinazoline core . Subsequent N-alkylation introduces the 2-oxoethyl side chain, followed by Suzuki-Miyaura coupling to install the p-tolyl group.
Optimization Strategies
Recent advances emphasize green chemistry principles, such as using ionic liquids as solvents and catalytic palladium complexes to improve yield (reported up to 68%) . Critical reaction parameters include:
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Temperature: 80–120°C for cyclization
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Catalysts: Pd(PPh₃)₄ for cross-coupling
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Purification: Column chromatography with silica gel (ethyl acetate/hexane) .
Physicochemical and Spectroscopic Profiles
Stability and Reactivity
The compound exhibits moderate thermal stability (decomposition at 220°C) but is photosensitive, necessitating storage in amber vials. Reactivity studies indicate susceptibility to nucleophilic attack at the quinazolinone carbonyl, enabling derivatization for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
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¹H NMR: Peaks at δ 8.21–7.12 ppm (aromatic protons), δ 4.01 ppm (methoxy groups), δ 2.39 ppm (p-tolyl methyl).
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IR: Stretching vibrations at 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) .
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MS: Molecular ion peak at m/z 454.5 [M+H]⁺.
Biological Activities and Mechanisms
Enzymatic Inhibition
In vitro assays demonstrate potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 µM) and phosphodiesterase-4 (PDE4) (IC₅₀ = 1.2 µM), implicating anti-inflammatory and bronchodilatory applications . Molecular docking reveals hydrogen bonding between the dimethoxy group and COX-2’s Tyr385 residue .
Antiproliferative Effects
Against MCF-7 breast cancer cells, the compound shows an EC₅₀ of 12.4 µM, comparable to doxorubicin . Mechanistically, it induces G2/M cell cycle arrest via p21 upregulation and inhibits topoisomerase IIα .
Table 2: Biological Activity Profile
| Target | Activity (IC₅₀/EC₅₀) | Model System |
|---|---|---|
| COX-2 | 0.8 µM | Human recombinant |
| PDE4 | 1.2 µM | RAW 264.7 macrophages |
| MCF-7 Cells | 12.4 µM | In vitro cytotoxicity |
Pharmacological Applications and Future Directions
Challenges and Innovations
Current limitations include poor aqueous solubility (<0.2 µg/mL), prompting nanoformulation studies using liposomes and polymeric micelles. Future work should prioritize:
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Toxicology: Chronic toxicity assessments in rodent models.
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Patent Landscape: Only 3 patents filed (2023–2024), indicating untapped commercial potential.
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